6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives are a class of heterocyclic compounds characterized by a pyridazinone core structure with a carboxamide substituent at the 3-position. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential applications in treating various diseases. [, , , , , , , , ] Notably, modifications at the 1- and 4- positions of the pyridazinone ring allow for fine-tuning of their pharmacological properties. [, ]
Synthesis Analysis
Condensation Reactions: Reacting substituted pyridazinone carboxylic acids or esters with appropriate amines under suitable conditions can yield the desired carboxamide derivatives. [, , , , , ]
Cyclization Reactions: Cyclization of appropriately substituted precursors, such as hydrazones or other open-chain intermediates, can also lead to the formation of the pyridazinone ring system. [, , , ]
Molecular Structure Analysis
Analyzing the three-dimensional structure of similar compounds using techniques like X-ray crystallography has provided valuable insights into their binding modes and interactions with target proteins. [, , ] Such analyses could be crucial for understanding the structure-activity relationship of 6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide.
Chemical Reactions Analysis
N-Alkylation: The nitrogen atom at the 1-position of the pyridazinone ring could potentially undergo alkylation reactions. []
Electrophilic Aromatic Substitution: The phenyl rings, particularly the terminal phenyl ring of the 4-phenoxyphenyl group, might be susceptible to electrophilic substitution reactions. []
Mechanism of Action
Enzyme Inhibition: Many derivatives exhibit their biological activity by inhibiting specific enzymes involved in various cellular processes. Examples include xanthine oxidase inhibition [], cannabinoid receptor type 2 inverse agonism [], and inhibition of the interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1). []
Receptor Modulation: Some derivatives act as ligands for specific receptors, either activating or blocking their signaling pathways. [, , ]
Applications
Antimicrobial Agents: Certain 6-oxo-pyridine-3-carboxamide derivatives have shown promising activity against both bacteria and fungi, including strains resistant to existing drugs. [] The 4-phenoxyphenyl group in the target compound might offer additional interactions with microbial targets, potentially enhancing its activity or altering its spectrum of activity.
Anticancer Agents: Specific pyridazinone derivatives have demonstrated potent anticancer activity by disrupting crucial protein-protein interactions involved in cancer cell growth and survival. [] The presence of a bulky and potentially pharmacologically active 4-phenoxyphenyl group in the target molecule might offer unique interactions with relevant targets, potentially leading to novel anticancer therapies.
Anti-inflammatory and Analgesic Agents: Several 6-oxo-pyridazinone derivatives have exhibited significant analgesic and anti-inflammatory properties. [] Exploring the potential of 6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide in this area could lead to the development of new drugs for inflammatory diseases and pain management.
Compound Description: This compound serves as a starting material for synthesizing various derivatives, including O- and N-phenacyl substituted products. These derivatives were produced through unique rearrangements and cyclizations. []
Compound Description: This compound acts as a precursor for synthesizing a series of 6-oxo-pyridine-3-carboxamide derivatives investigated for their antimicrobial and antifungal properties. [] []
Compound Description: This molecule emerged as a potent antimicrobial agent, displaying broad-spectrum antibacterial activity comparable to Ampicillin and Gentamicin. [] []
Compound Description: This compound serves as a versatile building block for synthesizing various pyrido[3,4-6-d]pyridazine and pyrido[3,4-d]pyridazine derivatives. []
Compound Description: This entry represents a library of compounds synthesized through a diversity-oriented approach. These compounds were designed to explore structural variations and their impact on biological activity. []
Compound Description: This specific compound demonstrated the highest antimicrobial activity among a series of pyrazole carboxamide, pyridazine, and thienopyridazine derivatives. Its minimum inhibitory concentration (MIC) values against various Gram-positive and Gram-negative bacterial strains ranged from 0.49 ± 0.2 to 3.9 ± 0.6 μg/mL. []
Compound Description: LAH-1 is a potent c-Met inhibitor, exhibiting promising anticancer activity, particularly against non-small cell lung cancer. It effectively inhibits MET kinase activity and exhibits desirable antiproliferative effects. []
Compound Description: These compounds, combined with nitrostyrene derivatives under visible light irradiation and a base catalyst, enable the synthesis of polyfunctionally substituted cinnolines via C-H activation. This synthetic method offers advantages such as being metal-free, energy-efficient, and environmentally friendly. []
Compound Description: This series of compounds was synthesized through Ugi four-component condensation reactions involving arylglyoxals, amines, benzoylformic acid, and isocyanides, followed by cyclization with ammonium acetate. []
(4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide
Compound Description: This compound, synthesized from visnagenone-ethylacetate or khellinone-ethylacetate, serves as a precursor for synthesizing diverse heterocyclic compounds, including thiazolopyrimidines, 1,3,5-triazines, and 1,3,5-oxadiazepines, investigated for their anti-inflammatory and analgesic properties. [] []
N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+))
Compound Description: Compound A (+) is an early lead compound in the development of HIV integrase inhibitors. Metabolic studies in rats and dogs revealed that it is primarily eliminated through metabolism, with the 5-O-glucuronide identified as a major metabolite. []
Compound Description: MK-0518 is a potent HIV integrase inhibitor that advanced to phase III clinical trials. Similar to compound A (+), metabolic studies in rats and dogs showed that MK-0518 undergoes extensive metabolism, with the 5-O-glucuronide as a major metabolite. []
Compound Description: This compound demonstrated an ability to significantly reduce cAMP levels in HEK cells overexpressing the constitutively active Gs-R201H allele. It showed potential as a lead compound for developing antagonists of mutant Gs proteins, which are associated with human diseases. [], [], []
Compound Description: This molecule significantly reduced cAMP levels in cells overexpressing the constitutively active Gs-R201H allele. It has shown promise as a starting point for developing antagonists of mutant Gs proteins involved in diseases like McCune-Albright Syndrome. [], [], []
Compound Description: OICR-9429 is a potent and selective antagonist of the WDR5-MLL1 interaction. It exhibits high potency (Kdisp < 100 nM) and serves as a valuable chemical probe for investigating the biological role of WDR5 in acute myeloid and lymphoblastic leukemias. []
Compound Description: Raltegravir monohydrate is recognized as the first HIV integrase inhibitor. Its molecular structure includes intramolecular hydrogen bonds and distinct dihedral angles between the pyrimidine, phenyl, and oxadiazole rings. []
Compound Description: KRP-103 acts as a neurokinin (NK)(1) antagonist. Its synthesis involves a key intramolecular cyclization step. Notably, the synthetic route is designed to be efficient and scalable for large-scale production. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.